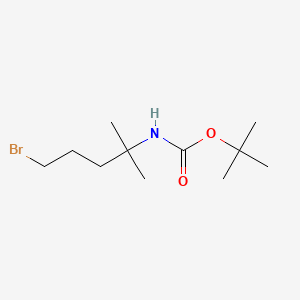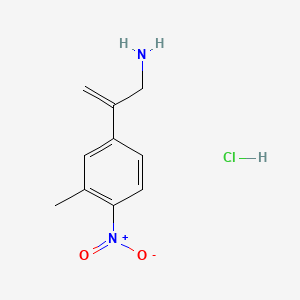![molecular formula C8H11BrO B6609523 3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane CAS No. 2866334-23-6](/img/structure/B6609523.png)
3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-bromobicyclo[111]pentan-1-yl}oxetane is a chemical compound characterized by its unique bicyclic structure It consists of a bromine atom attached to a bicyclo[111]pentane ring, which is further connected to an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane typically involves the reaction of 3-bromobicyclo[1.1.1]pentane with oxetane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxetane, followed by nucleophilic substitution with 3-bromobicyclo[1.1.1]pentane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction Reactions: Reduction can lead to the formation of bicyclo[1.1.1]pentane derivatives without the oxetane ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxetane derivatives, while oxidation and reduction reactions produce different bicyclo[1.1.1]pentane derivatives.
Aplicaciones Científicas De Investigación
3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism by which 3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 3-{3-fluorobicyclo[1.1.1]pentan-1-yl}oxetane
- 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}oxetane
Uniqueness
3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its bicyclic structure also imparts rigidity, which can be advantageous in the design of new materials and pharmaceuticals .
Propiedades
IUPAC Name |
3-(3-bromo-1-bicyclo[1.1.1]pentanyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWHNOKHGDZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C23CC(C2)(C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)
